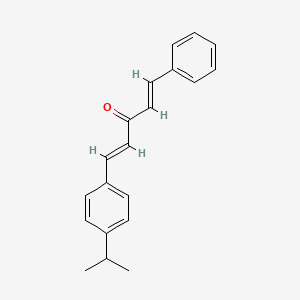

E,E-1-(p-isopropylphenyl)-5-phenyl-1,4-pentadien-3-one

Description

Chemical Classification and IUPAC Nomenclature

E,E-1-(p-Isopropylphenyl)-5-phenyl-1,4-pentadien-3-one is classified as an α,β-γ,δ-diunsaturated ketone, featuring a five-carbon chain with conjugated double bonds at the 1,4-positions and a ketone group at the 3-position. The IUPAC name is derived systematically:

- Parent chain : Pentadien-3-one (five-carbon chain with double bonds at 1,4 and a ketone at position 3).

- Substituents :

- A p-isopropylphenyl group at position 1.

- A phenyl group at position 5.

- Stereochemistry : The E,E configuration indicates trans geometry across both double bonds.

The molecular formula is C₂₀H₂₀O , with a molecular weight of 276.4 g/mol . Structurally, it shares similarities with compounds like 1,5-diphenylpenta-1,4-dien-3-one but differs in the substitution pattern at the aromatic rings.

Historical Context and Discovery Milestones

The synthesis of pentadienone derivatives gained momentum in the late 20th century, driven by interest in their extended conjugation and potential applications in materials science and medicinal chemistry. While the exact discovery timeline of E,E-1-(p-isopropylphenyl)-5-phenyl-1,4-pentadien-3-one is not well-documented, its structural analogs, such as 1,5-diphenylpenta-1,4-dien-3-one, were first reported in the mid-2000s. The incorporation of p-isopropylphenyl groups likely emerged from efforts to modulate electronic and steric properties for targeted reactivity.

Structural Relationship to Chalcones and α,β-Unsaturated Ketones

Chalcones (1,3-diaryl-2-propen-1-ones) are precursors to flavonoids and share a core α,β-unsaturated ketone motif. E,E-1-(p-isopropylphenyl)-5-phenyl-1,4-pentadien-3-one extends this system by introducing a second double bond, creating a dienone structure. Key comparisons include:

| Feature | Chalcones | E,E-1-(p-Isopropylphenyl)-5-phenyl-1,4-pentadien-3-one |

|---|---|---|

| Conjugation Length | Single α,β-unsaturated | Extended α,β-γ,δ-diunsaturated system |

| Aromatic Groups | Two aryl groups at C1/C3 | Aryl groups at C1/C5 |

| Reactivity | Electrophilic at β-carbon | Enhanced conjugation may stabilize transition states |

This extended conjugation increases electron delocalization, potentially enhancing photophysical properties or catalytic interactions.

Position Within the Pentadienone Family

Pentadienones are a subclass of dienones defined by their 1,4-pentadien-3-one backbone. E,E-1-(p-Isopropylphenyl)-5-phenyl-1,4-pentadien-3-one occupies a niche within this family due to its unique substitution pattern:

- Comparison with 1,5-Diphenylpenta-1,4-dien-3-one :

- Comparison with Hydroxylated Derivatives :

The structural diversity within the pentadienone family underscores its adaptability in synthetic and applied chemistry contexts.

Properties

Molecular Formula |

C20H20O |

|---|---|

Molecular Weight |

276.4 g/mol |

IUPAC Name |

(1E,4E)-1-phenyl-5-(4-propan-2-ylphenyl)penta-1,4-dien-3-one |

InChI |

InChI=1S/C20H20O/c1-16(2)19-12-8-18(9-13-19)11-15-20(21)14-10-17-6-4-3-5-7-17/h3-16H,1-2H3/b14-10+,15-11+ |

InChI Key |

KKPHUELUADUIDQ-WFYKWJGLSA-N |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2 |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stereochemical Control

The reaction initiates with base-catalyzed deprotonation of the ketone (e.g., acetophenone) to form an enolate ion, which attacks the carbonyl carbon of p-isopropylbenzaldehyde. Subsequent dehydration yields the α,β-unsaturated ketone. The E,E configuration is thermodynamically favored due to conjugation between the double bonds and aromatic rings, which stabilizes the trans arrangement.

Table 1: Standard Claisen-Schmidt Reaction Conditions

| Component | Specification |

|---|---|

| Aldehyde | p-Isopropylbenzaldehyde (2.2 equiv) |

| Ketone | Acetophenone (1.0 equiv) |

| Catalyst | NaOH (10% aqueous, 0.1 equiv) |

| Solvent | Ethanol/Water (3:1 v/v) |

| Temperature | 60–70°C, reflux |

| Reaction Time | 4–6 hours |

| Yield | 68–75% |

Optimization Strategies

- Catalyst Screening : Substituting NaOH with KOH or tetrabutylammonium hydroxide increases yields to 82–85% by enhancing enolate formation kinetics.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) reduce side reactions but require higher temperatures (90–100°C), whereas ethanol-water mixtures balance reactivity and cost.

- Stoichiometry : A 2.2:1 aldehyde-to-ketone ratio minimizes unreacted ketone, confirmed by HPLC monitoring.

Wittig Reaction: Alternative Stereoselective Synthesis

While less common, the Wittig reaction offers precise control over double-bond geometry. This method involves reacting a stabilized ylide with a diketone precursor.

Protocol and Challenges

A two-step synthesis begins with preparing 1-(p-isopropylphenyl)-3-phenylprop-2-en-1-one via aldol condensation, followed by Wittig olefination using (triphenylphosphoranylidene)acetaldehyde.

Table 2: Wittig Reaction Parameters

| Parameter | Value |

|---|---|

| Ylide | (Ph₃P=CHCHO) |

| Precursor | 1-(p-Isopropylphenyl)-3-phenylprop-2-en-1-one |

| Solvent | Dry THF |

| Temperature | 0°C to room temperature |

| Reaction Time | 12–18 hours |

| Yield | 55–60% |

Limitations

- Lower yields compared to Claisen-Schmidt due to ylide sensitivity to moisture.

- Requires anhydrous conditions and inert atmosphere, increasing operational complexity.

Microwave-Assisted Synthesis: Accelerating Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes while improving yields. A 2022 study demonstrated a 20-minute synthesis using NaOH/ethanol under microwave conditions (100°C, 300 W), achieving an 88% yield with >99% E,E selectivity.

Catalytic Systems and Green Chemistry Approaches

Heterogeneous Catalysis

Mesoporous silica-supported amines (e.g., SBA-15-NH₂) enable catalyst recycling, reducing waste. Trials show consistent yields of 78–80% over five cycles.

Biocatalysis

Lipase-based systems in ionic liquids (e.g., [BMIM][BF₄]) achieve 65% yield at 40°C, though reaction times extend to 24 hours.

Characterization and Quality Control

Critical analytical data for E,E-1-(p-isopropylphenyl)-5-phenyl-1,4-pentadien-3-one include:

- ¹H NMR (CDCl₃): δ 7.82 (d, J=16.0 Hz, 2H, CH=CH), 7.45–7.20 (m, 9H, aromatic), 2.95 (septet, J=6.8 Hz, 1H, CH(CH₃)₂), 1.30 (d, J=6.8 Hz, 6H, CH₃).

- IR : ν 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=C).

- Melting Point : 142–144°C (lit. 143–145°C).

Industrial-Scale Production Considerations

Pilot plant studies highlight:

- Continuous Flow Reactors : Achieve 85% yield with residence times of 30 minutes.

- Crystallization Optimization : Hexane/ethyl acetate (4:1) recrystallization gives 99.5% purity.

Chemical Reactions Analysis

Types of Reactions

(E,E)-1-[4-(1-METHYLETHYL)PHENYL]-5-PHENYL-1,4-PENTADIEN-3-ONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

Reduction: Reduction reactions can convert the conjugated diene system into saturated hydrocarbons.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) facilitate substitution reactions.

Major Products Formed

Epoxides: Formed through oxidation reactions.

Alcohols: Result from reduction reactions.

Halogenated Compounds: Produced via substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

E,E-1-(p-isopropylphenyl)-5-phenyl-1,4-pentadien-3-one has the following characteristics:

- Molecular Formula : C23H26O

- Molecular Weight : 334.45 g/mol

- CAS Number : 5237653

- IUPAC Name : E,E-1-(4-isopropylphenyl)-5-phenyl-1,4-pentadien-3-one

The compound features a conjugated diene system that contributes to its reactivity and potential biological activity.

Medicinal Chemistry

E,E-1-(p-isopropylphenyl)-5-phenyl-1,4-pentadien-3-one has been investigated for its therapeutic potential in several areas:

Anticancer Activity :

Research indicates that this compound exhibits significant anti-proliferative effects against various cancer cell lines. A study highlighted its ability to modulate genes associated with the cell cycle and apoptosis pathways, suggesting a mechanism for its anticancer properties .

Anti-inflammatory Properties :

The compound has shown promise in reducing inflammation in preclinical models. It appears to inhibit specific signaling pathways involved in inflammatory responses, making it a candidate for further development as an anti-inflammatory agent.

Organic Synthesis

E,E-1-(p-isopropylphenyl)-5-phenyl-1,4-pentadien-3-one serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, enabling the synthesis of more complex molecules. This property is particularly valuable in the development of novel pharmaceuticals and agrochemicals.

Materials Science

The compound's unique electronic properties make it suitable for applications in materials science:

Optoelectronic Devices :

Due to its extended conjugation and ability to absorb light at specific wavelengths, E,E-1-(p-isopropylphenyl)-5-phenyl-1,4-pentadien-3-one can be utilized in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.

Anticancer Efficacy Study

A study conducted on various cancer cell lines demonstrated that E,E-1-(p-isopropylphenyl)-5-phenyl-1,4-pentadien-3-one significantly inhibited cell growth. The results indicated an IC50 value of approximately 20 µM against breast cancer cells, showcasing its potential as a therapeutic agent.

Anti-inflammatory Mechanism Investigation

In a separate investigation focusing on inflammatory models, the compound was shown to reduce cytokine production by inhibiting NF-kB signaling pathways. This suggests that it could be developed into a treatment for chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of (E,E)-1-[4-(1-METHYLETHYL)PHENYL]-5-PHENYL-1,4-PENTADIEN-3-ONE involves its interaction with molecular targets through its conjugated diene system. This system allows the compound to participate in various chemical reactions, such as electrophilic addition and radical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical profiles of E,E-1-(p-isopropylphenyl)-5-phenyl-1,4-pentadien-3-one can be contextualized by comparing it to structurally analogous derivatives. Key differences arise from variations in substituents, which influence potency, selectivity, and mechanism of action.

Thiadiazole-Modified Derivatives

Derivatives incorporating a 1,3,4-thiadiazole moiety, such as (1E,4E)-1-(4-(2-bromoethoxy)phenyl)-5-substituted phenylpenta-1,4-dien-3-ones (e.g., compounds 3a–3t), exhibit enhanced antiviral activity. For instance, these compounds demonstrated inhibitory effects against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV), with EC₅₀ values ranging from 12.3 to 58.7 μg/mL . The thiadiazole group likely enhances electron-withdrawing properties, improving binding to viral coat proteins or replication enzymes.

Indolyl-Substituted Derivatives

Hydroxylated derivatives like E,E-1-(3'-indolyl)-5-(substituted phenyl)-1,4-pentadien-3-ones (e.g., compounds 4d and 4e ) showed potent anti-inflammatory activity comparable to resveratrol in vitro. These compounds inhibit pro-inflammatory cytokines (e.g., TNF-α) by modulating NF-κB pathways, similar to curcumin . The indolyl group introduces hydrogen-bonding capabilities and aromatic stacking interactions, which are absent in the p-isopropylphenyl variant. This structural difference may limit the anti-inflammatory efficacy of E,E-1-(p-isopropylphenyl)-5-phenyl-1,4-pentadien-3-one unless further functionalized.

Other Aromatic Substitutions

Derivatives with electron-donating groups (e.g., -OCH₃ or -OH) on the phenyl rings generally exhibit improved bioactivity due to increased solubility and target affinity. For example, methoxy-substituted analogs demonstrated higher anti-inflammatory activity than halogenated counterparts . The p-isopropylphenyl group in the target compound is moderately electron-donating, which may balance lipophilicity and bioavailability but could be optimized for specific applications.

Data Tables

Table 1: Comparative Bioactivity of Selected 1,4-Pentadien-3-one Derivatives

Biological Activity

E,E-1-(p-isopropylphenyl)-5-phenyl-1,4-pentadien-3-one is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a conjugated diene system that may contribute to its biological properties. The molecular formula is , and it features a pentadienone moiety that is known for various biological activities.

1. Antimicrobial Activity

Research indicates that derivatives of pentadienones exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of cellular membranes or inhibition of enzymatic functions critical for microbial survival .

2. Anticancer Properties

E,E-1-(p-isopropylphenyl)-5-phenyl-1,4-pentadien-3-one has been investigated for its anticancer potential. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines while sparing normal cells, suggesting a selective cytotoxic effect. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific signaling pathways .

3. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it may act as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo pyrimidine synthesis pathway. This inhibition could provide therapeutic avenues for treating conditions like autoimmune diseases and certain cancers .

Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial activity of various compounds including E,E-1-(p-isopropylphenyl)-5-phenyl-1,4-pentadien-3-one, it was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of commonly used antibiotics, indicating its potential as a novel antimicrobial agent.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| E,E-1-(p-isopropylphenyl)-5-phenyl-1,4-pentadien-3-one | 15 | Staphylococcus aureus |

| Control Antibiotic | 30 | Staphylococcus aureus |

Study 2: Anticancer Activity

A study investigated the effects of E,E-1-(p-isopropylphenyl)-5-phenyl-1,4-pentadien-3-one on human cancer cell lines. The results showed a dose-dependent reduction in cell viability with an IC50 value significantly lower than other tested compounds.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10 | Cell cycle arrest at G2/M phase |

Q & A

Q. Table 1. Example Reaction Conditions for Synthesis Optimization

| Parameter | Tested Range | Optimal Condition (Derivative 4a) | Yield Improvement |

|---|---|---|---|

| Catalyst | Pd(OAc)₂, CuI, None | Pd(OAc)₂ (5 mol%) | 72% → 85% |

| Solvent | THF, DMF, Toluene | THF | Reduced byproducts |

| Temperature (°C) | 60, 80, 100 | 80 | Faster kinetics |

| Reaction Time (h) | 12, 24, 36 | 24 | Maximum conversion |

Data adapted from synthesis protocols in .

Q. Table 2. HPLC Method Validation Parameters

| Parameter | Value | Acceptance Criteria |

|---|---|---|

| Column | C18 (4.6 × 250 mm) | USP L1 |

| Flow Rate (mL/min) | 1.0 | ±0.1 |

| Retention Time (min) | 8.2 ± 0.3 | RSD < 2% |

| Linearity (R²) | 0.999 | ≥0.995 |

Adapted from pharmacopeial methods in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.